N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine
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Overview
Description
((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine: is a complex organic compound with a unique structure that includes a benzo[d]isothiazole moiety, a piperazine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzo[d]isothiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized via nucleophilic substitution reactions involving appropriate amines and halides.
Coupling Reactions: The benzo[d]isothiazole and piperazine moieties are then coupled using suitable linkers and catalysts.
Cyclohexyl Group Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]isothiazole and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with proteins and other biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- **(1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine
- **(1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine
- **(1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine
Uniqueness: The uniqueness of ((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methanamine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine, also known as Lurasidone impurity, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR).
- Molecular Formula : C19H29ClN4S
- Molecular Weight : 380.98 g/mol
- CAS Number : 1260025-93-1
This compound is primarily recognized as an impurity in the synthesis of Lurasidone, an atypical antipsychotic used for treating schizophrenia and depressive episodes associated with bipolar disorder.
Antipsychotic Activity
Research indicates that derivatives of benzisothiazole and piperazine structures exhibit significant antipsychotic properties. The compound has been evaluated for potential antipsychotic activity through various receptor binding assays and behavioral tests.
Key Findings :
- In receptor binding assays, the compound demonstrated affinity for dopaminergic and serotonergic receptors, suggesting a dual action mechanism that could minimize typical neuroleptic side effects.
- In animal models, it was shown to block amphetamine-induced stereotypy without inducing catalepsy, a common side effect associated with traditional antipsychotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its core structure.
Table 1: Summary of SAR Findings
Compound | Receptor Affinity | Behavioral Effect | Notes |
---|---|---|---|
Lurasidone | High for D2 and 5-HT2A | Reduced stereotypy | Atypical profile |
N-[1R,2R...] | Moderate for D2; High for 5-HT | Blocks amphetamine effects | Less catalepsy |
Synthesis
The synthesis of this compound involves several steps:
- Formation of Cyclohexylamine : Starting from cyclohexene oxide reacted with methylamine.
- Piperazine Formation : Subsequent reactions lead to the formation of the piperazine ring attached to the benzisothiazole moiety.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Antipsychotic Effects :
- Behavioral Studies :
Properties
Molecular Formula |
C19H28N4S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methanamine |
InChI |
InChI=1S/C19H28N4S/c20-13-15-5-1-2-6-16(15)14-22-9-11-23(12-10-22)19-17-7-3-4-8-18(17)24-21-19/h3-4,7-8,15-16H,1-2,5-6,9-14,20H2/t15-,16-/m0/s1 |
InChI Key |
ISNHCWHFMIPSEZ-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Canonical SMILES |
C1CCC(C(C1)CN)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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